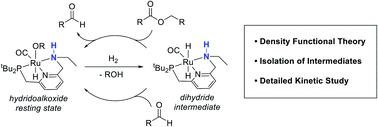The key role of the latent N–H group in Milstein's catalyst for ester hydrogenation†
Chemical Science Pub Date: 2021-05-24 DOI: 10.1039/D1SC00703C
Abstract
We previously demonstrated that Milstein's seminal diethylamino-substituted PNN-pincer–ruthenium catalyst for ester hydrogenation is activated by dehydroalkylation of the pincer ligand, releasing ethane and eventually forming an NHEt-substituted derivative that we proposed is the active catalyst. In this paper, we present a computational and experimental mechanistic study supporting this hypothesis. Our DFT analysis shows that the minimum-energy pathways for hydrogen activation, ester hydrogenolysis, and aldehyde hydrogenation rely on the key involvement of the nascent N–H group. We have isolated and crystallographically characterized two catalytic intermediates, a ruthenium dihydride and a ruthenium hydridoalkoxide, the latter of which is the catalyst resting state. A detailed kinetic study shows that catalytic ester hydrogenation is first-order in ruthenium and hydrogen, shows saturation behavior in ester, and is inhibited by the product alcohol. A global fit of the kinetic data to a simplified model incorporating the hydridoalkoxide and dihydride intermediates and three kinetically relevant transition states showed excellent agreement with the results from DFT.

Recommended Literature
- [1] Surface modified mesoporous nanocast carbon as a catalyst for aqueous sulfide oxidation and adsorption of the produced polysulfides†
- [2] End-of-life indicators based on temperature switchable nanobombs†
- [3] Gold nanorod-seeded synthesis of Au@Ag/Au nanospheres with broad and intense near-infrared absorption for photothermal cancer therapy†
- [4] Back cover
- [5] A sandwich-type bacteriophage-based amperometric biosensor for the detection of Shiga toxin-producing Escherichia coli serogroups in complex matrices†
- [6] Hydrogen-bonded complexes of pentaalkyl guanidines
- [7] Microemulsion solventing-out co-precipitation strategy for fabricating highly active Cu–ZnO/Al2O3 dual site catalysts for reverse water gas shift
- [8] Asymmetric synthesis of the two enantiomers of β-phosphorus-containing α-amino acids via hydrophosphinylation and hydrophosphonylation of chiral Ni(ii)-complexes†
- [9] High-throughput computational design of organic–inorganic hybrid halide semiconductors beyond perovskites for optoelectronics†
- [10] Benford's Law and the screening of analytical data: the case of pollutant concentrations in ambient air

Journal Name:Chemical Science
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 105931-56-4
-
CAS no.: 16420-30-7
-
CAS no.: 108561-00-8









